molecular formula C8H5Br2FO B15200569 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde

Cat. No.: B15200569
M. Wt: 295.93 g/mol
InChI Key: YHVUAJYENGNALV-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde ( 1936146-00-7) is a valuable bifunctional building block in organic synthesis and pharmaceutical research. With a molecular formula of C 8 H 5 Br 2 FO and a molecular weight of 295.93 . This compound features two distinct reactive sites: an aldehyde group and a benzyl bromide moiety, which allow for sequential and diverse functionalization. The aldehyde group is amenable to condensation reactions, such as forming imines or reduced to alcohols, while the bromomethyl group is highly effective in nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. While specific applications for this compound are not fully detailed in the available literature, its structure suggests significant utility. It serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) . The presence of multiple halogen atoms and the aldehyde group makes it a versatile intermediate for constructing fused ring systems or functionalized cores commonly found in agrochemicals and materials science . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5Br2FO

Molecular Weight

295.93 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde

InChI

InChI=1S/C8H5Br2FO/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2,4H,3H2

InChI Key

YHVUAJYENGNALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)CBr)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a fluorobenzaldehyde derivative, followed by further functional group modifications. The reaction conditions often require the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) .

Industrial production methods may involve optimized processes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and fluorine atoms influence the compound’s reactivity and stability. These interactions can modulate various molecular targets and pathways, making the compound useful in mechanistic studies and as a precursor for bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde and its analogs, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications Notable Hazards
This compound C₈H₅Br₂FO 310.94 4-Br, 2-CH₂Br, 3-F Aldehyde Organic synthesis intermediate Likely skin/eye irritant (inferred)
4-Bromo-3-fluorobenzaldehyde () C₇H₄BrFO 203.01 4-Br, 3-F Aldehyde Pharmaceutical intermediates Limited toxicity data
3-Fluoro-4-bromobenzyl bromide () C₇H₅Br₂F 267.93 4-Br, 3-F, 1-CH₂Br Benzyl bromide Agrochemical synthesis Corrosive (benzyl bromide analog)
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde () C₈H₅BrClFO 251.48 2-Br, 3-Cl, 6-F, 4-CH₃ Aldehyde Specialty chemical synthesis No specific data
4-(Bromomethyl)benzaldehyde () C₈H₇BrO 199.05 4-CH₂Br Aldehyde Cross-coupling reactions Severe eye/skin irritation

Substituent Effects on Reactivity and Stability

  • The fluorine atom (3-F) may stabilize the aromatic ring via electron-withdrawing effects, altering regioselectivity in further reactions.
  • Functional Group Influence : The aldehyde group enables condensation reactions (e.g., Schiff base formation), distinguishing it from benzyl bromide analogs (), which are more suited for alkylation .

Physical Properties and Solubility

  • Molecular Weight : The target compound (310.94 g/mol) is heavier than simpler analogs like 4-bromo-3-fluorobenzaldehyde (203.01 g/mol), likely reducing solubility in polar solvents.
  • Melting Points : While direct data is unavailable, chlorfenapyr (a brominated pyrrole, ) melts at 100–101°C, suggesting bromine’s role in elevating melting points .
  • Solubility : Brominated aromatics (e.g., 4-(bromomethyl)benzaldehyde) are typically lipophilic, aligning with the target compound’s inferred low water solubility .

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